molecular formula C33H25NO11 B2786336 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose CAS No. 34213-15-5

2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose

Cat. No.: B2786336
CAS No.: 34213-15-5
M. Wt: 611.559
InChI Key: MOXKGYOPMYGQGF-ZZXCWJHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is a useful research compound. Its molecular formula is C33H25NO11 and its molecular weight is 611.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

  • 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is involved in the synthesis of various nucleoside derivatives, as demonstrated in the creation of crystalline pentofuranosyl bromides and other bromide compounds useful in carbohydrate research (Khadem, Audichya, Niemeyer, & Kloss, 1976).

Applications in Medicinal Chemistry

  • This compound has been utilized in the synthesis of nucleosides with potential antitumor properties, like the ribo- and arabinofuranosyl nucleosides of antitumor active pyridones (Mao, Driscoll, & Marquez, 1984).
  • It is also involved in the production of various nucleoside analogues like selenazole-4-carboxamide derivatives, which have shown effectiveness against certain cancer cells and mouse models of leukemia (Srivastava & Robins, 1983).

Development of Novel Nucleosides

  • The compound plays a key role in the development of novel nucleosides, such as 1,3,4-oxadiazole nucleosides, which could have significant implications in the field of chemical research and potentially in therapeutic applications (Mosselhi & Seliger, 2001).

Contributions to Nucleoside Synthesis Techniques

  • It has been instrumental in advancing the techniques of nucleoside synthesis, as shown in the production of various nucleoside derivatives with potential applications in medicinal chemistry and pharmaceuticals (Break & Al-harthi, 2018).

Properties

IUPAC Name

[(3R,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2/t26-,27-,28-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXKGYOPMYGQGF-ZZXCWJHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.